N-tert-butyl-3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-hydroxy-3-methoxy-5-nitrobenzylidene)hydrazinyl]propanamide
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Overview
Description
3-[(2E)-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-(2-HYDROXY-3-METHOXY-5-NITROBENZYLIDENE)HYDRAZINO]-N-(2-METHYL-2-PROPANYL)PROPANAMIDE is a complex organic compound that features a benzisothiazole moiety, a nitrobenzylidene group, and a hydrazino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2E)-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-(2-HYDROXY-3-METHOXY-5-NITROBENZYLIDENE)HYDRAZINO]-N-(2-METHYL-2-PROPANYL)PROPANAMIDE typically involves multiple steps:
Formation of the Benzisothiazole Moiety: This step involves the reaction of o-aminothiophenol with a suitable oxidizing agent to form the benzisothiazole ring system.
Introduction of the Nitrobenzylidene Group: This step involves the condensation of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde with a hydrazine derivative to form the hydrazone linkage.
Coupling with the Benzisothiazole Moiety: The hydrazone derivative is then coupled with the benzisothiazole moiety under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzisothiazole moiety.
Reduction: The nitro group in the nitrobenzylidene moiety can be reduced to an amine.
Substitution: Various substitution reactions can occur at the aromatic rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents such as halogens, alkylating agents, and nucleophiles like amines and thiols.
Major Products
Oxidation: Oxidized derivatives of the benzisothiazole moiety.
Reduction: Amino derivatives of the nitrobenzylidene moiety.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be used as a probe to study enzyme activity, protein interactions, and cellular processes. Its ability to undergo various chemical reactions makes it a versatile tool for biochemical studies.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structural features suggest it may have activity against certain diseases, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity. Its unique structure makes it a valuable component in the design of advanced materials.
Mechanism of Action
The mechanism of action of 3-[(2E)-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-(2-HYDROXY-3-METHOXY-5-NITROBENZYLIDENE)HYDRAZINO]-N-(2-METHYL-2-PROPANYL)PROPANAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- **3-[(2E)-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-(2-HYDROXY-3-METHOXY-5-NITROBENZYLIDENE)HYDRAZINO]-N-(2-METHYL-2-PROPANYL)PROPANAMIDE
- **3-[(2E)-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-(2-HYDROXY-3-METHOXY-5-NITROBENZYLIDENE)HYDRAZINO]-N-(2-METHYL-2-PROPANYL)PROPANAMIDE
Uniqueness
This compound is unique due to its combination of a benzisothiazole moiety, a nitrobenzylidene group, and a hydrazino linkage This combination imparts specific chemical and biological properties that are not found in other similar compounds
Properties
Molecular Formula |
C22H25N5O7S |
---|---|
Molecular Weight |
503.5 g/mol |
IUPAC Name |
N-tert-butyl-3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylideneamino]amino]propanamide |
InChI |
InChI=1S/C22H25N5O7S/c1-22(2,3)24-19(28)9-10-26(21-16-7-5-6-8-18(16)35(32,33)25-21)23-13-14-11-15(27(30)31)12-17(34-4)20(14)29/h5-8,11-13,29H,9-10H2,1-4H3,(H,24,28)/b23-13+ |
InChI Key |
CTTZROXZSMSCQP-YDZHTSKRSA-N |
Isomeric SMILES |
CC(C)(C)NC(=O)CCN(C1=NS(=O)(=O)C2=CC=CC=C21)/N=C/C3=C(C(=CC(=C3)[N+](=O)[O-])OC)O |
Canonical SMILES |
CC(C)(C)NC(=O)CCN(C1=NS(=O)(=O)C2=CC=CC=C21)N=CC3=C(C(=CC(=C3)[N+](=O)[O-])OC)O |
Origin of Product |
United States |
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